2-(4-Methoxybenzyl)isothiourea

Description

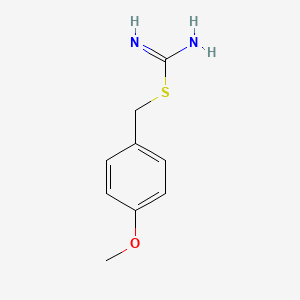

2-(4-Methoxybenzyl)isothiourea (CAS# 25985-08-4) is an isothiourea derivative substituted with a 4-methoxybenzyl group. Its hydrochloride salt has the molecular formula C₉H₁₃ClN₂OS and a molecular weight of 232.73 g/mol . The compound is synthesized via multi-step reactions, often involving condensation of 4-methoxybenzylamine with thiourea derivatives under controlled conditions. For instance, describes its incorporation into a complex molecule using a silica gel column chromatography purification step with ethyl acetate/methanol (4:1 v/v) as the eluent .

The compound is utilized in research as a precursor for heterocyclic synthesis, ligand design, and enzyme inhibition studies.

Properties

CAS No. |

46234-22-4 |

|---|---|

Molecular Formula |

C9H12N2OS |

Molecular Weight |

196.27 g/mol |

IUPAC Name |

(4-methoxyphenyl)methyl carbamimidothioate |

InChI |

InChI=1S/C9H12N2OS/c1-12-8-4-2-7(3-5-8)6-13-9(10)11/h2-5H,6H2,1H3,(H3,10,11) |

InChI Key |

UZINFBQPZVMBMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CSC(=N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects : The 4-methoxybenzyl group in this compound provides moderate electron-donating effects, influencing reactivity and stability. In contrast, nitro or imidazole substituents in analogs enhance target affinity but may compromise selectivity .

Synthetic Accessibility : Microwave-assisted and solvent-free methods (e.g., for 2-(4-methoxyphenyl)benzothiazole) offer advantages over traditional column chromatography, suggesting opportunities for optimizing this compound synthesis .

Pharmacological Potential: While KB-R7943 and SEA0400 (a non-isothiourea NCX inhibitor) demonstrate NCX modulation, this compound’s biological profile remains underexplored, warranting further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.